molecular formula C11H13NO3 B189167 4-(3-Aminophenyl)-2-methyl-4-oxobutanoic acid CAS No. 34270-86-5

4-(3-Aminophenyl)-2-methyl-4-oxobutanoic acid

Cat. No. B189167
CAS RN: 34270-86-5
M. Wt: 207.23 g/mol
InChI Key: DTSNXCOYNWGRNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Aminophenyl)-2-methyl-4-oxobutanoic acid, also known as AMBOBA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. The compound is a derivative of the amino acid phenylalanine and has been found to exhibit promising biochemical and physiological effects. In

Scientific Research Applications

Spectroscopic and Structural Analysis

  • Vibrational Spectroscopy : The compound has been studied using FT-IR spectroscopy, revealing insights into its molecular structure and vibrational properties, such as NH stretching frequency and hyper-conjugative interactions (Raju et al., 2015).
  • Molecular Docking and Optical Studies : Research includes molecular docking, vibrational analysis, and structural studies. These have applications in understanding the reactivity of the compound and its potential as a nonlinear optical material (Vanasundari et al., 2018).

Medicinal Chemistry and Drug Design

  • Antiproliferative Activity : The synthesis and evaluation of derivatives of this compound have shown potential antiproliferative activities, useful in drug design and pharmacology (Yurttaş et al., 2022).
  • Role in Human Lens Metabolism : Identified as a novel metabolite in human lenses, it is proposed to play a role as a UV filter, which is significant in the study of ocular health and cataract formation (Mizdrak et al., 2007).

Organic Synthesis and Chemical Reactions

  • Synthesis of Novel Compounds : The compound has been used as a starting material in the synthesis of various novel organic compounds, demonstrating its utility in organic chemistry (Grinev et al., 2017).
  • Nonlinear Optical Applications : Research has been conducted on the growth and characterization of novel semi-organometallic nonlinear optical crystals using derivatives of this compound, which has implications in materials science (Vinoth et al., 2020).

properties

CAS RN

34270-86-5

Product Name

4-(3-Aminophenyl)-2-methyl-4-oxobutanoic acid

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

4-(3-aminophenyl)-2-methyl-4-oxobutanoic acid

InChI

InChI=1S/C11H13NO3/c1-7(11(14)15)5-10(13)8-3-2-4-9(12)6-8/h2-4,6-7H,5,12H2,1H3,(H,14,15)

InChI Key

DTSNXCOYNWGRNW-UHFFFAOYSA-N

SMILES

CC(CC(=O)C1=CC(=CC=C1)N)C(=O)O

Canonical SMILES

CC(CC(=O)C1=CC(=CC=C1)N)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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